5-Fluoro-2-(3-methylbutyl)pyridin-3-amine
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Overview
Description
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine is a chemical compound with the molecular formula C10H15FN2 and a molecular weight of 182.24 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine substituent in the aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-Fluoro-2-(3-methylbutyl)pyridin-3-amine, can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives using complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to monitor and control the production process .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(3-methylbutyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the aromatic ring enhances the compound’s ability to interact with biological targets, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
5-Fluoro-2-(3-methylbutyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties compared to other fluoropyridines.
Properties
Molecular Formula |
C10H15FN2 |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
5-fluoro-2-(3-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C10H15FN2/c1-7(2)3-4-10-9(12)5-8(11)6-13-10/h5-7H,3-4,12H2,1-2H3 |
InChI Key |
ZNPRGICYCKABBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=C(C=C(C=N1)F)N |
Origin of Product |
United States |
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